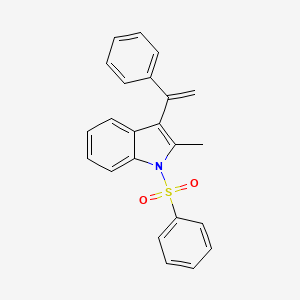
Bis(1-phenyl-1H-tetrazol-5-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-phenyl-1H-tetrazol-5-yl)mercury is a compound that belongs to the class of organomercury compounds It features two tetrazole rings, each substituted with a phenyl group, bonded to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-phenyl-1H-tetrazol-5-yl)mercury typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with mercury(II) chloride. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(1-phenyl-1H-tetrazol-5-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of tetrazole derivatives with different functional groups .
Scientific Research Applications
Bis(1-phenyl-1H-tetrazol-5-yl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organomercury compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of Bis(1-phenyl-1H-tetrazol-5-yl)mercury involves its interaction with various molecular targets. The tetrazole rings can coordinate with metal ions, while the mercury center can form bonds with sulfur-containing biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(1-methyl-1H-tetrazole-5-thiolato)mercury(II): Similar structure but with methyl groups instead of phenyl groups.
1,2-Di(1H-tetrazol-5-yl)ethane: Contains two tetrazole rings linked by an ethane bridge.
(E)-5,5′-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Features an ethene bridge between two tetrazole rings.
Uniqueness
Bis(1-phenyl-1H-tetrazol-5-yl)mercury is unique due to the presence of phenyl-substituted tetrazole rings and a central mercury atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
119229-85-5 |
|---|---|
Molecular Formula |
C14H10HgN8 |
Molecular Weight |
490.87 g/mol |
IUPAC Name |
bis(1-phenyltetrazol-5-yl)mercury |
InChI |
InChI=1S/2C7H5N4.Hg/c2*1-2-4-7(5-3-1)11-6-8-9-10-11;/h2*1-5H; |
InChI Key |
TYKJNHOSDWJECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)[Hg]C3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


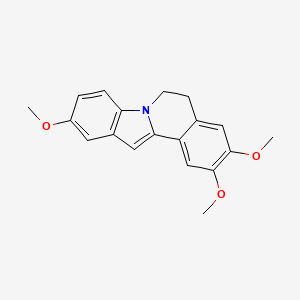
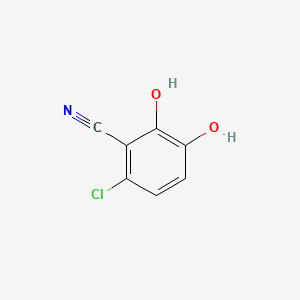
![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
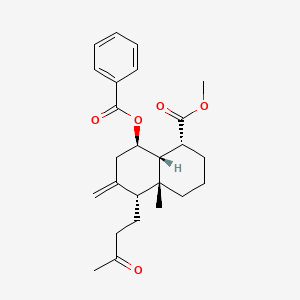
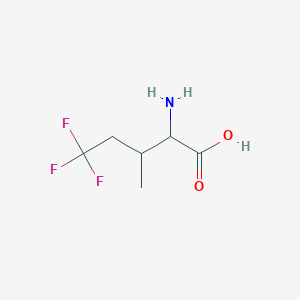

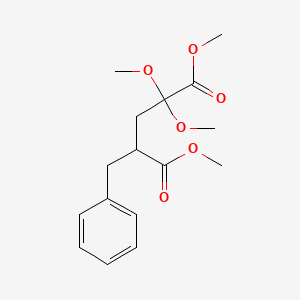
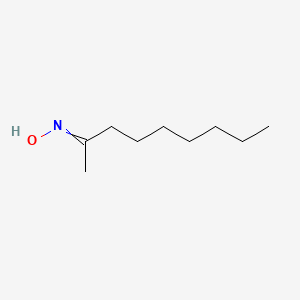
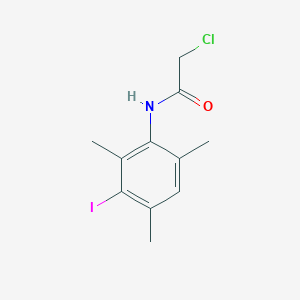
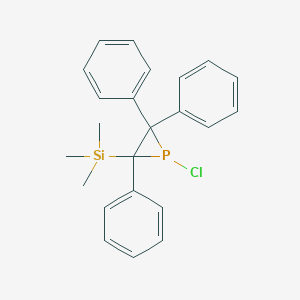
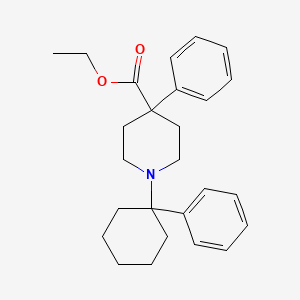
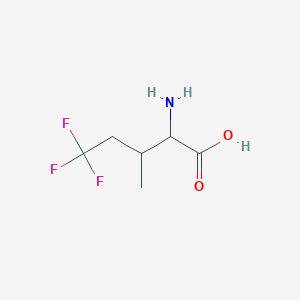
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)
